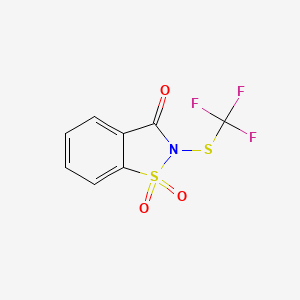

N-(trifluoromethylthio)saccharin

Descripción general

Descripción

N-(Trifluoromethylthio)saccharin is an organosulfur compound known for its unique properties and versatility in scientific research. It is a powerful trifluoromethylthiolating reagent, which means it can introduce a trifluoromethylthio group into various molecules. This compound has gained attention due to its stability and broad applicability in synthetic and analytical chemistry .

Métodos De Preparación

N-(Trifluoromethylthio)saccharin can be synthesized in two steps from saccharin within 30 minutes . The synthetic route involves the reaction of saccharin with a trifluoromethylthiolating reagent under mild conditions. The reaction conditions typically include the use of dichloromethane as a solvent and chlorotrimethylsilane as a reagent

Análisis De Reacciones Químicas

N-(Trifluoromethylthio)saccharin undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form trifluoromethylthiolated products.

Oxidation and Reduction Reactions:

Addition Reactions: It can add to electron-rich arenes, aldehydes, ketones, acyclic β-ketoesters, and alkynes under mild conditions.

Common reagents used in these reactions include chlorotrimethylsilane and dichloromethane. The major products formed are trifluoromethylthiolated derivatives of the starting materials.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(trifluoromethylthio)saccharin has the chemical formula and is characterized by the presence of a trifluoromethylthio group, which enhances its lipophilicity and bioavailability. This property makes it an attractive candidate for incorporation into bioactive molecules.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from this compound. For instance, derivatives have shown effective activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ethambutol . This suggests potential applications in developing new treatments for tuberculosis and other bacterial infections.

Drug Discovery

The trifluoromethanesulfenyl (CF3S) group is increasingly recognized for its role in enhancing the pharmacokinetic properties of drugs. Compounds containing this group can facilitate transport through lipid membranes, making them valuable in drug design . For example, the trifluoromethylthiolation of bioactive compounds has been successfully demonstrated, leading to the development of new therapeutic agents .

Organic Synthesis

This compound serves as an efficient electrophilic reagent for the trifluoromethylthiolation of arenes and heterocycles. This reaction can be catalyzed using iron(III) chloride and diphenyl selenide, allowing for regioselective functionalization under mild conditions . The ability to modify existing compounds by adding a CF3S group opens new avenues for creating diverse chemical libraries for screening in drug discovery.

Case Study: Trifluoromethylthiolation of Arenes

A recent study demonstrated the use of this compound in the trifluoromethylthiolation of various arenes, including bioactive molecules such as tyrosine and estradiol. This method not only provided high yields but also maintained selectivity, showcasing the compound's utility in synthesizing complex organic molecules .

Agrochemical Applications

The incorporation of CF3S groups into agrochemicals has shown promise due to their enhanced efficacy and reduced toxicity profiles. For instance, derivatives of this compound have been explored for their insecticidal properties, potentially leading to safer alternatives in pest control .

Comparative Analysis of Trifluoromethylthiolation Reagents

The following table summarizes the characteristics and applications of various trifluoromethylthiolation reagents, including this compound:

| Reagent | Tt+DA (Kcal/mol) | Applications | Notes |

|---|---|---|---|

| This compound | 17.9 | Trifluoromethylthiolation of arenes | High reactivity with diverse substrates |

| N-(Trifluoromethylthio)phthalimide | 33 | Trifluoromethylthiolation without catalyst | More stable but less reactive |

Mecanismo De Acción

The mechanism by which N-(Trifluoromethylthio)saccharin exerts its effects involves the transfer of the trifluoromethylthio group to nucleophiles. This transfer is facilitated by the electrophilic nature of the compound, which allows it to react readily with electron-rich substrates. The molecular targets and pathways involved include various nucleophiles such as alcohols, amines, and thiols .

Comparación Con Compuestos Similares

N-(Trifluoromethylthio)saccharin is unique due to its stability and broad applicability as a trifluoromethylthiolating reagent. Similar compounds include:

Trifluoromethylthiolating Reagents: Other reagents that introduce trifluoromethylthio groups, such as trifluoromethylthiol sulfonates and trifluoromethylthiol phosphines.

Saccharin Derivatives: Compounds derived from saccharin that have different functional groups attached, such as N-(trifluoromethyl) saccharin.

This compound stands out due to its ease of synthesis, stability, and versatility in various chemical reactions.

Actividad Biológica

N-(trifluoromethylthio)saccharin is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethylthio (CF₃S) group, which enhances lipid solubility and bioavailability. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, and potential applications in drug discovery.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives, particularly against Mycobacterium tuberculosis (M. tb.), a major global health concern.

1.1 Efficacy Against Mycobacteria

A study evaluated several N-trifluoromethylthiolated sulfonimidamides, including derivatives of this compound, for their activity against M. tb. The results showed that compounds with MIC values as low as 4 μg/mL exhibited comparable efficacy to first-line tuberculosis treatments like ethambutol (MIC 1–4 μg/mL) .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 13 | 4 | M. tb. |

| 15 | 8 | M. tb. |

| Ethambutol | 1-4 | M. tb. |

This suggests that this compound derivatives could serve as novel antitubercular agents.

1.2 Cytotoxicity Studies

While exhibiting strong antibacterial activity against M. tb., these compounds also demonstrated cytotoxic effects on human-derived liver carcinoma cell lines (HepG2). The MTT assay indicated a reduction in cell viability at concentrations of 15 μg/mL for compound 13 and 65 μg/mL for compound 15, indicating a need for careful consideration of dosage to mitigate toxicity .

2. Synthesis and Functionalization

The incorporation of the CF₃S group into bioactive molecules is facilitated by various synthetic methods, allowing for the regioselective functionalization of arenes and heterocycles under mild conditions.

2.1 Catalytic Activation

A dual catalytic approach using iron(III) chloride and diphenyl selenide has been reported to activate this compound effectively for trifluoromethylthiolation reactions . This method allows for the functionalization of a broad range of substrates, enhancing the utility of this compound in drug design.

| Catalyst Used | Yield (%) |

|---|---|

| Iron(III) Chloride + Diphenyl Selenide | 55 |

| Triethylamine | 50 |

This highlights the versatility of this compound as a starting material in the synthesis of complex bioactive molecules.

3.1 Drug Discovery Potential

The lipophilicity imparted by the CF₃S group is advantageous for drug discovery, as it improves membrane permeability and bioavailability . Compounds derived from this compound have shown promise in various therapeutic areas, including antibacterial and potentially anticancer applications.

3.2 Mechanistic Insights

Computational studies have provided insights into the mechanism of action for the trifluoromethylthiolation process involving this compound. Density Functional Theory (DFT) calculations suggest that the activation energy required for the CF₃S group’s reactivity is favorable under catalytic conditions, supporting its application in synthetic organic chemistry .

Propiedades

IUPAC Name |

1,1-dioxo-2-(trifluoromethylsulfanyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S2/c9-8(10,11)16-12-7(13)5-3-1-2-4-6(5)17(12,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDYXRJLEZMPBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647073-46-8 | |

| Record name | N-(TRIFLUOROMETHYLTHIO)SACCHARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(trifluoromethylthio)saccharin a valuable reagent in organic synthesis?

A: this compound has emerged as an efficient electrophilic trifluoromethylthiolating reagent. [, ] This means it can introduce the trifluoromethylthio group (SCF3) into various organic molecules. The incorporation of the SCF3 group is particularly attractive in medicinal chemistry and drug development due to its ability to enhance metabolic stability and bioavailability. []

Q2: What types of reactions can be achieved using this compound and what role do catalysts play?

A2: Research demonstrates that this compound can be utilized for the direct trifluoromethylthiolation of various substrates:

- (Hetero)Arenes: This broad class of aromatic compounds, including those containing heteroatoms, can undergo electrophilic substitution reactions with this compound in the presence of suitable catalysts. []

- Electron-Rich Olefins: These electron-rich alkenes are also suitable substrates for trifluoromethylthiolation. []

- Enamines: Chiral enamines, particularly those derived from β-ketoesters, react with this compound to yield α-SCF3-tetrasubstituted β-keto esters with high enantioselectivity. [] This reaction pathway is particularly useful for synthesizing chiral molecules, which are often crucial in drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.